[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine
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Overview
Description
[2,4,6-Triisopropyl-Phenylsulfonyl-L-[3-Amidino-Phenylalanine]]-Piperazine-N’-Beta-Alanine is a complex organic compound belonging to the class of alpha amino acid amides.
Preparation Methods
The synthesis of [2,4,6-Triisopropyl-Phenylsulfonyl-L-[3-Amidino-Phenylalanine]]-Piperazine-N’-Beta-Alanine involves multiple steps, typically starting with the preparation of the phenylsulfonyl and amidino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
[2,4,6-Triisopropyl-Phenylsulfonyl-L-[3-Amidino-Phenylalanine]]-Piperazine-N’-Beta-Alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to [2,4,6-Triisopropyl-Phenylsulfonyl-L-[3-Amidino-Phenylalanine]]-Piperazine-N’-Beta-Alanine include other alpha amino acid amides and sulfonyl-containing molecules. What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties . Some similar compounds include:
- [2,4,6-Triisopropyl-Phenylsulfonyl-L-[3-Amidino-Phenylalanine]]-Piperazine-N’-Beta-Alanine analogs
- Other alpha amino acid amides with different substituents .
Properties
Molecular Formula |
C32H48N6O4S |
---|---|
Molecular Weight |
612.8 g/mol |
IUPAC Name |
3-[(2S)-3-[4-(3-aminopropanoyl)piperazin-1-yl]-3-oxo-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propyl]benzenecarboximidamide |
InChI |
InChI=1S/C32H48N6O4S/c1-20(2)25-18-26(21(3)4)30(27(19-25)22(5)6)43(41,42)36-28(17-23-8-7-9-24(16-23)31(34)35)32(40)38-14-12-37(13-15-38)29(39)10-11-33/h7-9,16,18-22,28,36H,10-15,17,33H2,1-6H3,(H3,34,35)/t28-/m0/s1 |
InChI Key |
WATXEHGLYJKXOF-NDEPHWFRSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)N3CCN(CC3)C(=O)CCN)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)N3CCN(CC3)C(=O)CCN)C(C)C |
Origin of Product |
United States |
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